![molecular formula C16H15ClFN3O B2435937 2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 852400-31-8](/img/structure/B2435937.png)
2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
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Overview
Description
The compound “2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide” has a molecular formula of C16H15ClFN3O . It is used for proteomics research .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 319.76 . The predicted pKa values are 12.36 and 0.05 . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Derivatives : This compound has been utilized in the synthesis of various derivatives with potential anti-inflammatory activities. Derivatives like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in certain cases (Sunder & Maleraju, 2013).
Photovoltaic Efficiency Modeling : Some bioactive benzothiazolinone acetamide analogs, related to the given compound, were studied for their potential in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and potential use in photovoltaic cells (Mary et al., 2020).
Antimicrobial Activity : The compound has been a key intermediate in synthesizing new heterocycles with potential antimicrobial properties. These heterocycles include coumarin, pyridine, pyrrole, and thiazole derivatives (Bondock et al., 2008).
Anticancer Activities : Derivatives of this compound have been synthesized and tested for anticancer activities. Some derivatives exhibited reasonable activity against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).
Synthesis of Ethyl Pyrrole Derivatives : This compound has been used in reactions leading to the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating its utility in creating new pyrrole derivatives (Dawadi & Lugtenburg, 2011).
Other Research Areas
pKa Determination : The pKa values of some derivative compounds were determined, providing insights into their acidic properties and potential applications in various chemical reactions (Duran & Canbaz, 2013).
Synthesis of Innovative Heterocycles : It has also been used as a precursor for creating innovative heterocycles, which were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Thrombin Inhibition : Related compounds, 2-(2-chloro-6-fluorophenyl)acetamides, have been studied as potent thrombin inhibitors, indicating potential medical applications (Lee et al., 2007).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Given its use in proteomics research , it could be explored for its interactions with various proteins and its potential role in disease processes. Further studies could also explore its synthesis and chemical reactions in more detail.
properties
IUPAC Name |
2-chloro-N-[3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c1-10-11(2)21(9-12-3-5-13(18)6-4-12)16(14(10)8-19)20-15(22)7-17/h3-6H,7,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGWOHWMEGTJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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